molecular formula C16H22N2O4 B13092993 (2S)-1-tert-Butyl 2-methyl 4-(pyridin-3-yl)pyrrolidine-1,2-dicarboxylate

(2S)-1-tert-Butyl 2-methyl 4-(pyridin-3-yl)pyrrolidine-1,2-dicarboxylate

Cat. No.: B13092993
M. Wt: 306.36 g/mol
InChI Key: JBOJIDOEZGFZED-ABLWVSNPSA-N
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Description

(2S)-1-tert-Butyl 2-methyl 4-(pyridin-3-yl)pyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a pyridinyl group and two ester groups. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-tert-Butyl 2-methyl 4-(pyridin-3-yl)pyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid groups to form the tert-butyl and methyl esters.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (such as temperature and pressure), and purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-tert-Butyl 2-methyl 4-(pyridin-3-yl)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester groups to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

(2S)-1-tert-Butyl 2-methyl 4-(pyridin-3-yl)pyrrolidine-1,2-dicarboxylate has various applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2S)-1-tert-Butyl 2-methyl 4-(pyridin-3-yl)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-tert-Butyl 2-methyl 4-(pyridin-2-yl)pyrrolidine-1,2-dicarboxylate
  • (2S)-1-tert-Butyl 2-methyl 4-(pyridin-4-yl)pyrrolidine-1,2-dicarboxylate
  • (2S)-1-tert-Butyl 2-methyl 4-(quinolin-3-yl)pyrrolidine-1,2-dicarboxylate

Uniqueness

The uniqueness of (2S)-1-tert-Butyl 2-methyl 4-(pyridin-3-yl)pyrrolidine-1,2-dicarboxylate lies in its specific substitution pattern and stereochemistry. The presence of the pyridin-3-yl group and the (2S) configuration contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-4-pyridin-3-ylpyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-10-12(8-13(18)14(19)21-4)11-6-5-7-17-9-11/h5-7,9,12-13H,8,10H2,1-4H3/t12?,13-/m0/s1

InChI Key

JBOJIDOEZGFZED-ABLWVSNPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)OC)C2=CN=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C2=CN=CC=C2

Origin of Product

United States

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